
TSPO ligand-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TSPO ligand-3 is a synthetic compound that binds to the 18 kDa translocator protein (TSPO), which is located in the outer mitochondrial membrane. TSPO is involved in various cellular processes, including the transport of cholesterol, heme, and porphyrins, as well as the regulation of mitochondrial functions such as respiration and reactive oxygen species production . This compound has been studied for its potential therapeutic applications in neurodegenerative diseases, psychiatric disorders, and inflammation .
Preparation Methods
The synthesis of TSPO ligand-3 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolo[1,2-a]pyrazine derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C).
Synthetic Routes: The synthetic route may involve multiple steps, including nucleophilic substitution, cyclization, and amide bond formation
Industrial Production: Industrial production methods may involve scaling up the reaction conditions and optimizing the yield and purity of the final product through techniques such as recrystallization and chromatography
Chemical Reactions Analysis
TSPO ligand-3 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, often facilitated by reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups on the ligand
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
TSPO ligand-3 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a tool to study the binding properties and functions of TSPO in various cellular processes
Biology: In biological research, this compound is employed to investigate the role of TSPO in mitochondrial function, cellular stress responses, and apoptosis
Medicine: In medical research, this compound is explored for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, as well as psychiatric disorders like anxiety and depression
Industry: In the pharmaceutical industry, this compound is studied for its potential as a drug candidate for treating various diseases associated with mitochondrial dysfunction and inflammation
Mechanism of Action
The mechanism of action of TSPO ligand-3 involves its binding to the TSPO protein in the outer mitochondrial membrane. This binding modulates the transport of cholesterol from the outer to the inner mitochondrial membrane, which is a critical step in the synthesis of neurosteroids . This compound also influences mitochondrial functions, including respiration, reactive oxygen species production, and the regulation of mitochondrial membrane potential . Additionally, this compound has been shown to exhibit cytoprotective effects by reducing reactive oxygen species production and suppressing apoptosis .
Comparison with Similar Compounds
TSPO ligand-3 can be compared with other similar compounds, such as:
PK11195: A classical TSPO ligand known for its high affinity and specificity for TSPO. .
Etifoxine: A TSPO ligand with anxiolytic and neuroprotective properties.
2-Cl-MGV-1: A TSPO ligand studied for its anti-inflammatory and neuroprotective effects.
This compound is unique in its specific binding properties and the range of biological effects it exerts, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C34H44N2O9 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
4-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carbonyl]oxypropyl]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H44N2O9/c1-6-34(2,3)31(40)32(41)36-19-8-7-12-25(36)33(42)45-26(15-13-22-14-16-27(43-4)28(20-22)44-5)23-10-9-11-24(21-23)35-29(37)17-18-30(38)39/h9-11,14,16,20-21,25-26H,6-8,12-13,15,17-19H2,1-5H3,(H,35,37)(H,38,39)/t25?,26-/m1/s1 |
InChI Key |
FTAKPNRZIJEFIG-FXDYGKIASA-N |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)O |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



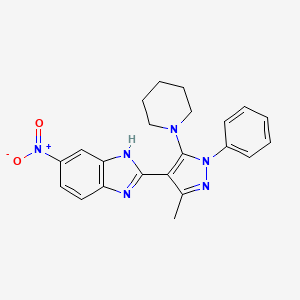
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)




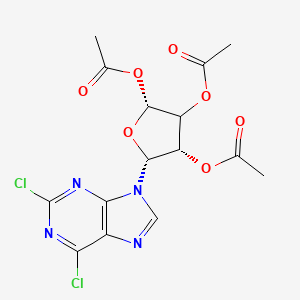
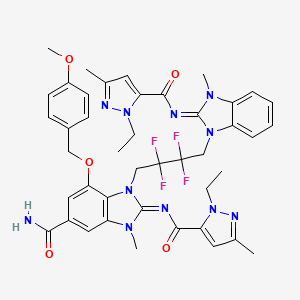


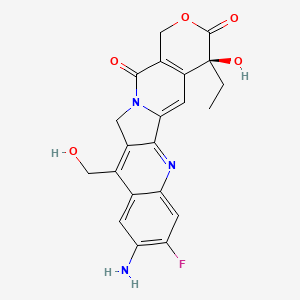
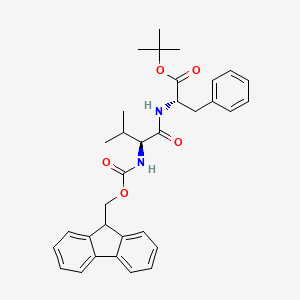
![3-[[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393944.png)
